molecular formula C5H9NO3 B13797888 Acetamide, 2-(2-oxopropoxy)- CAS No. 724422-64-4

Acetamide, 2-(2-oxopropoxy)-

Cat. No.: B13797888
CAS No.: 724422-64-4
M. Wt: 131.13 g/mol
InChI Key: QWLJPXHINBFJNC-UHFFFAOYSA-N
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Description

Acetamide, 2-(2-oxopropoxy)-: is an organic compound with the molecular formula C5H9NO3 and a molecular weight of 131.12986 g/mol . This compound is known for its unique structure, which includes an acetamide group and an oxopropoxy group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(2-oxopropoxy)- can be achieved through several methods. One common approach involves the reaction of acetamide with 2-bromo-2-oxopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of Acetamide, 2-(2-oxopropoxy)- often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .

Chemical Reactions Analysis

Types of Reactions: Acetamide, 2-(2-oxopropoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Acetamide, 2-(2-oxopropoxy)- involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses .

Properties

CAS No.

724422-64-4

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

2-(2-oxopropoxy)acetamide

InChI

InChI=1S/C5H9NO3/c1-4(7)2-9-3-5(6)8/h2-3H2,1H3,(H2,6,8)

InChI Key

QWLJPXHINBFJNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COCC(=O)N

Origin of Product

United States

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